REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([OH:8])[CH:7]=1.I[CH2:11][CH3:12].[H-].[Li+]>>[Br:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([O:9][CH2:11][CH3:12])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)O)O
|
Name
|
|
Quantity
|
8.13 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.38 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |